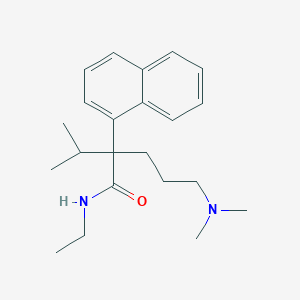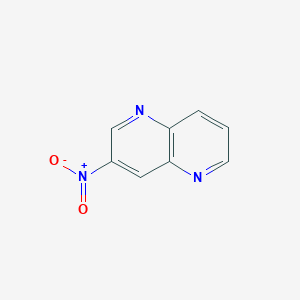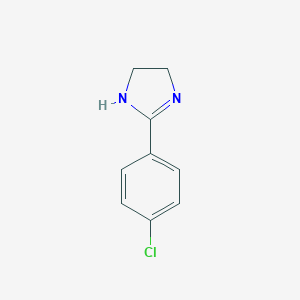![molecular formula C13H24Si2 B080834 trimethyl-[phenyl(trimethylsilyl)methyl]silane CAS No. 14595-77-8](/img/structure/B80834.png)
trimethyl-[phenyl(trimethylsilyl)methyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trimethyl-[phenyl(trimethylsilyl)methyl]silane: is a chemical compound with the molecular formula C13H24Si2 and a molecular weight of 236.5007 . This compound is characterized by the presence of a phenylmethylene group bonded to two trimethylsilyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[phenyl(trimethylsilyl)methyl]silane) typically involves the reaction of phenylmethylene chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: trimethyl-[phenyl(trimethylsilyl)methyl]silane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes .
Aplicaciones Científicas De Investigación
trimethyl-[phenyl(trimethylsilyl)methyl]silane) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for various biological studies.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of trimethyl-[phenyl(trimethylsilyl)methyl]silane) involves its interaction with various molecular targets. The trimethylsilyl groups can undergo hydrolysis to form silanol groups, which can further react with other molecules. The phenylmethylene group provides stability and enhances the reactivity of the compound. The pathways involved include hydrolysis, oxidation, and substitution reactions.
Comparación Con Compuestos Similares
Silane, (phenylethenylidene)bis(trimethyl-): This compound has a similar structure but with an ethenylidene group instead of a methylene group.
1,4-Bis(trimethylsilyl)benzene: This compound has two trimethylsilyl groups attached to a benzene ring.
Uniqueness: trimethyl-[phenyl(trimethylsilyl)methyl]silane) is unique due to the presence of the phenylmethylene group, which provides distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
14595-77-8 |
|---|---|
Fórmula molecular |
C13H24Si2 |
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
trimethyl-[phenyl(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12/h7-11,13H,1-6H3 |
Clave InChI |
NISUIYZIODIZTR-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C(C1=CC=CC=C1)[Si](C)(C)C |
Key on ui other cas no. |
14595-77-8 |
Sinónimos |
Silane,(phenylmethylene)bis[trimethyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


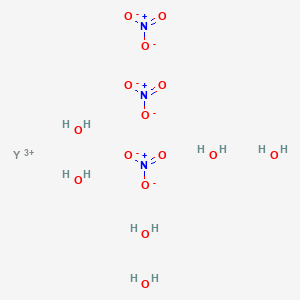
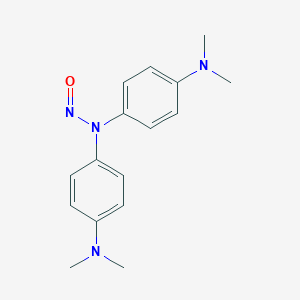
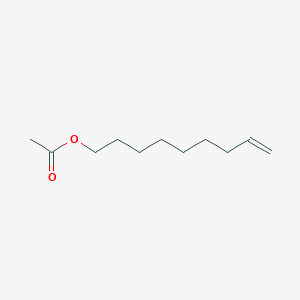
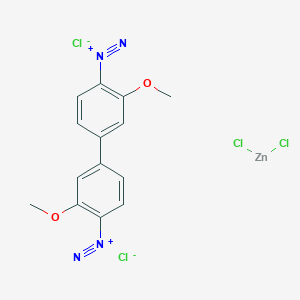
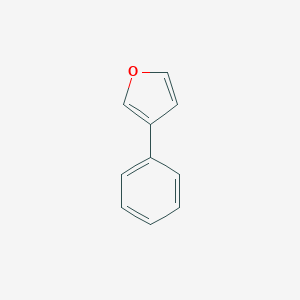
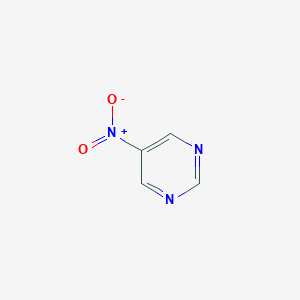
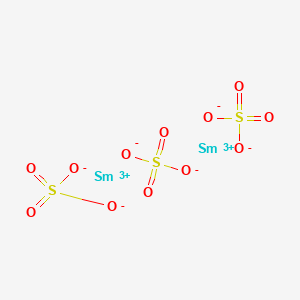
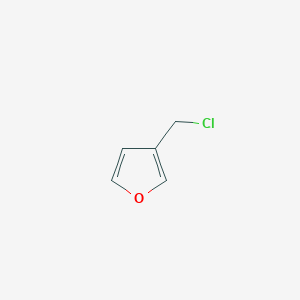

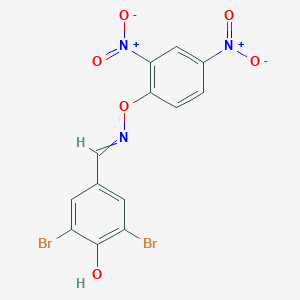
![1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone](/img/structure/B80772.png)
